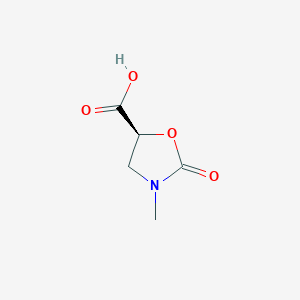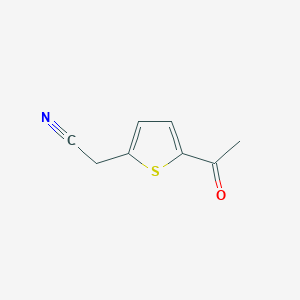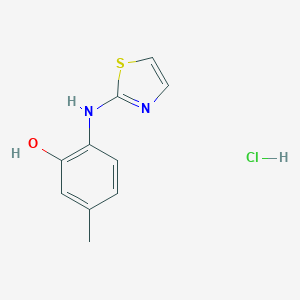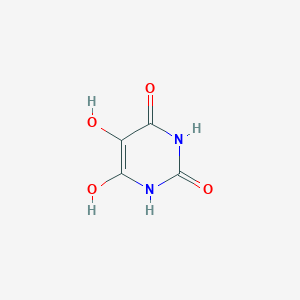
(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid, also known as (S)-Moc, is a chiral building block widely used in the synthesis of various compounds. It is a white crystalline solid with a molecular weight of 169.15 g/mol and a melting point of 177-179°C. (S)-Moc has a unique structure that makes it an important intermediate in the synthesis of drugs, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Moc is not well understood. However, it is believed that it acts as a chiral auxiliary in the synthesis of various compounds, helping to control the stereochemistry of the final product.
Biochemical and Physiological Effects
(S)-Moc has no known biochemical or physiological effects. It is not used as a drug or a therapeutic agent.
Advantages and Limitations for Lab Experiments
(S)-Moc has several advantages for use in lab experiments. It is a chiral building block that can be easily incorporated into various compounds. It has a high enantiomeric excess, which makes it useful for the synthesis of chiral compounds. It is also relatively inexpensive and readily available.
The main limitation of (S)-Moc is that it is not a drug or a therapeutic agent. Therefore, it cannot be used for drug discovery or development.
Future Directions
There are several future directions for research involving (S)-Moc. One area of research is the synthesis of novel chiral compounds using (S)-Moc as a building block. Another area of research is the development of new methods for the synthesis of (S)-Moc and its derivatives. Finally, (S)-Moc could be used as a chiral auxiliary in the synthesis of new drugs and therapeutic agents.
Synthesis Methods
(S)-Moc can be synthesized using various methods. One of the most common methods involves the reaction of (S)-proline with ethyl glyoxylate in the presence of a Lewis acid catalyst. The reaction yields (S)-Moc with a high enantiomeric excess.
Scientific Research Applications
(S)-Moc has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of drugs such as antiviral agents, anticancer agents, and antibiotics. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides.
properties
IUPAC Name |
(5S)-3-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-6-2-3(4(7)8)10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMXZYYLLBOKN-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
